5-Bromo-2-oxo-1,3-benzoxathiol-6-yl 4-nitrobenzenesulfonate
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Overview
Description
5-Bromo-2-oxo-1,3-benzoxathiol-6-yl 4-nitrobenzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a benzoxathiol ring, and a nitrobenzenesulfonate group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl 4-nitrobenzenesulfonate typically involves multiple steps, starting with the preparation of the benzoxathiol ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-oxo-1,3-benzoxathiol-6-yl 4-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl 4-aminobenzenesulfonate.
Scientific Research Applications
5-Bromo-2-oxo-1,3-benzoxathiol-6-yl 4-nitrobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl 4-nitrobenzenesulfonate involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl phenyl carbonate
- 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl benzenesulfonate
Uniqueness
5-Bromo-2-oxo-1,3-benzoxathiol-6-yl 4-nitrobenzenesulfonate is unique due to the presence of both a bromine atom and a nitrobenzenesulfonate group, which confer distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C13H6BrNO7S2 |
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Molecular Weight |
432.2 g/mol |
IUPAC Name |
(5-bromo-2-oxo-1,3-benzoxathiol-6-yl) 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C13H6BrNO7S2/c14-9-5-12-11(21-13(16)23-12)6-10(9)22-24(19,20)8-3-1-7(2-4-8)15(17)18/h1-6H |
InChI Key |
GYLHPBKPIDGLJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=C(C=C3C(=C2)OC(=O)S3)Br |
Origin of Product |
United States |
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